molecular formula C15H18N2O4S2 B8065092 SPDH

SPDH

Cat. No.: B8065092
M. Wt: 354.4 g/mol
InChI Key: GUNOUNRTBRPXOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SPDH is a bifunctional crosslinker commonly used in bioconjugation and protein modification. It is known for its ability to form stable amide bonds with primary amines and reversible disulfide bonds with sulfhydryl groups. This compound is particularly useful in creating antibody-drug conjugates and other bioconjugates due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

SPDH is synthesized through a multi-step process involving the reaction of hexanoic acid with 2-pyridyldithiol and N-hydroxysuccinimide (NHS). The reaction typically occurs in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the NHS ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

SPDH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

SPDH has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of bioconjugates and crosslinking agents.

    Biology: Facilitates the study of protein-protein interactions and the creation of antibody-drug conjugates.

    Medicine: Employed in the development of targeted drug delivery systems and diagnostic tools.

    Industry: Utilized in the production of specialized polymers and materials.

Mechanism of Action

SPDH exerts its effects through its bifunctional reactive groups. The NHS ester reacts with primary amines to form stable amide bonds, while the pyridyldithiol group forms reversible disulfide bonds with sulfhydryl groups. This dual reactivity allows for the creation of complex bioconjugates and targeted modifications of biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SPDH is unique due to its longer spacer arm, which provides greater flexibility and accessibility in bioconjugation reactions. This makes it particularly useful for creating larger and more complex bioconjugates compared to its shorter-chain counterparts .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-(pyridin-2-yldisulfanyl)hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S2/c18-13-8-9-14(19)17(13)21-15(20)7-2-1-5-11-22-23-12-6-3-4-10-16-12/h3-4,6,10H,1-2,5,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNOUNRTBRPXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCSSC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.